9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine
Overview
Description
9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine is a nucleoside analog that consists of a purine base attached to a ribofuranose sugar. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine typically involves the glycosylation of a purine derivative with a ribofuranose sugar. One common method includes the use of a protected ribofuranose derivative, which is reacted with a purine base under acidic conditions to form the desired nucleoside. The reaction conditions often involve the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification by chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis. The molecular targets and pathways involved include key enzymes such as polymerases and kinases.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar ribofuranose structure.
6-Mercaptopurine: A purine analog used in chemotherapy.
Ribavirin: An antiviral nucleoside analog.
Uniqueness
9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nucleoside analogs and contributes to its specific interactions with biological targets.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11-,12-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLTYAOBSJCJL-LHNIVKCTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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